molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7

4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid

Cat. No. B169321
CAS RN: 143954-72-7
M. Wt: 396.4 g/mol
InChI Key: VUDNLKPOONKNTD-UHFFFAOYSA-N
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Description

“4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid” is a compound that has been used in the synthesis of various materials. It has been used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .


Synthesis Analysis

This compound has been used in the solvothermal synthesis of novel non-planar PBI copolymers . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks (Ln-MOFs), where Ln represents lanthanide elements such as Eu, Tb, Gd, and Y .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .


Chemical Reactions Analysis

In the context of MOFs, this compound has been used to form trinuclear secondary building units, which further construct a three-dimensional framework .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various techniques. For example, its porosity and pore-size data were studied using Materials Studio .

Scientific Research Applications

Future Directions

The future directions for this compound could involve its use in the synthesis of novel materials, such as MOFs and PBI copolymers, with potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid, also known as 4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic Acid, is the formation of metal-organic frameworks (MOFs). These MOFs are synthesized under solvothermal conditions and are characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry . The compound plays a crucial role in the formation of these frameworks, acting as a linker between metal ions or clusters .

Mode of Action

The compound interacts with its targets through coordination action or intermolecular interaction, forming a periodically arranged crystalline porous material . The compound’s bipyridine unit is used to synthesize a series of novel non-planar polybenzimidazole (PBI) copolymers . The compound’s mode of action involves the formation of trinuclear secondary building units, which further construct a three-dimensional framework .

Biochemical Pathways

The compound affects the synthesis of MOFs, which have been widely used in molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material . The compound’s action on these biochemical pathways results in the formation of materials with high specific surface areas and porosity .

Pharmacokinetics

The compound’s solubility in organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of MOFs with a three-dimensional framework . These MOFs exhibit typical ferromagnetic exchange in Ni (II) ions . The compound’s action also results in the synthesis of novel non-planar PBI copolymers .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound’s synthesis of MOFs occurs under solvothermal conditions . The compound is also sensitive to light and will undergo photodegradation when exposed to light . Furthermore, the compound has a certain thermal stability and will only decompose under high temperatures .

properties

IUPAC Name

4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNLKPOONKNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363919
Record name 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid

CAS RN

143954-72-7
Record name 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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